molecular formula C8H8F2O B2518446 2,4-Difluoro-3-methylbenzyl alcohol CAS No. 847502-91-4

2,4-Difluoro-3-methylbenzyl alcohol

Cat. No.: B2518446
CAS No.: 847502-91-4
M. Wt: 158.148
InChI Key: QEKJRIGFJHFZLO-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-methylbenzyl alcohol is an organic compound with the molecular formula C8H8F2O It is a derivative of benzyl alcohol, where two fluorine atoms are substituted at the 2nd and 4th positions, and a methyl group is substituted at the 3rd position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3-methylbenzyl alcohol can be achieved through several methods. One common approach involves the reduction of 2,4-Difluoro-3-methylbenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde using a palladium or platinum catalyst. This method allows for efficient and scalable production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3-methylbenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form 2,4-Difluoro-3-methylbenzaldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form 2,4-Difluoro-3-methylbenzylamine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2,4-Difluoro-3-methylbenzaldehyde.

    Reduction: 2,4-Difluoro-3-methylbenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Difluoro-3-methylbenzyl alcohol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.

    Medicine: It serves as a building block for the development of potential therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-methylbenzyl alcohol involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the alcohol group is converted to an aldehyde through the transfer of electrons to the oxidizing agent. In reduction reactions, the alcohol group is converted to an amine through the addition of hydrogen atoms from the reducing agent.

Comparison with Similar Compounds

2,4-Difluoro-3-methylbenzyl alcohol can be compared with other similar compounds such as:

    2,4-Difluorobenzyl alcohol: Lacks the methyl group at the 3rd position.

    3-Methylbenzyl alcohol: Lacks the fluorine atoms at the 2nd and 4th positions.

    2,4-Difluoro-3-methylbenzaldehyde: The aldehyde form of the compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

(2,4-difluoro-3-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKJRIGFJHFZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2,4-difluoro-3-methyl-benzoic acid methyl ester from Step A (1.1 g, 5.5 mmol) in tetrahydrofuran (10 mL), cooled to −78° C. using a dry ice/acetone bath, was added lithium aluminum hydride, 1.0M in tetrahydrofuran (10 mL, 10 mmol), in a dropwise manner. The solution was stirred for two hours. The reaction was quenched by dropwise addition of ice-cold saturated sodium bicarbonate solution and was extracted with ethyl acetate. The organic layer was washed with water and brine and dried over magnesium sulfate. The slurry was filtered and concentrated to provide the alcohol as a colorless liquid (1.1 g, quantitative yield).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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